molecular formula C6H11Cl B108983 5-Chlorohex-1-ene CAS No. 927-54-8

5-Chlorohex-1-ene

Cat. No.: B108983
CAS No.: 927-54-8
M. Wt: 118.6 g/mol
InChI Key: XPCQFYOMEFDDOT-UHFFFAOYSA-N
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Description

5-Chlorohex-1-ene is an organic compound with the molecular formula C6H11Cl. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is notable for its use as a versatile building block in organic synthesis, allowing for the creation of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chlorohex-1-ene can be synthesized through various methods. One common method involves the reaction of 5-hexen-1-ol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. This reaction proceeds via the formation of an intermediate chlorosulfite ester, which subsequently undergoes elimination to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the chlorination of hex-1-ene. This process involves the addition of chlorine gas (Cl2) to hex-1-ene in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chlorohex-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 5-hexen-1-ol or 5-hexenyl ethers.

    Addition: Formation of 5-chloro-2-bromohexane or 5,6-dichlorohexane.

    Oxidation: Formation of 5,6-hexanediol.

Scientific Research Applications

5-Chlorohex-1-ene is widely used in scientific research due to its versatility as a building block in organic synthesis. It is employed in the synthesis of various complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. Additionally, it serves as a precursor for the preparation of other functionalized alkenes and intermediates in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 5-Chlorohex-1-ene primarily involves its reactivity as an alkene and an organochlorine compound. The carbon-carbon double bond in this compound can undergo electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. These reactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

    6-Chlorohex-1-ene: Similar in structure but with the chlorine atom located at the sixth carbon.

    5-Bromohex-1-ene: Similar in structure but with a bromine atom instead of chlorine.

    5-Chloro-3-methylpent-1-ene: Similar in structure but with a methyl group at the third carbon.

Uniqueness

5-Chlorohex-1-ene is unique due to its specific positioning of the chlorine atom and the carbon-carbon double bond, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly for the preparation of functionalized alkenes and other complex molecules .

Properties

IUPAC Name

5-chlorohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCQFYOMEFDDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559826
Record name 5-Chlorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-54-8
Record name 5-Chlorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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